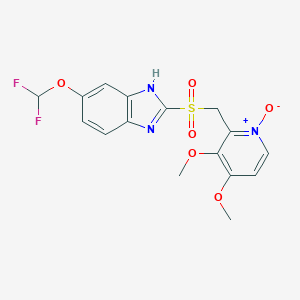

Pantoprazole Sulfone N-Oxide

概要

説明

Synthesis Analysis

The synthesis of pantoprazole, and by extension its derivatives including sulfone N-oxide forms, involves complex chemical processes aimed at achieving high purity and yield. Mathad et al. (2004) describe an improved single-pot process for producing pantoprazole substantially free from sulfone impurity, highlighting the challenges and solutions in synthesizing pantoprazole derivatives with high purity (Mathad et al., 2004). Reddy et al. (2007) further delve into the structural identification and characterization of pantoprazole sodium impurities, which include various sulfone and N-oxide derivatives, showcasing the intricate nature of pantoprazole's chemical profile (Reddy et al., 2007).

Molecular Structure Analysis

The molecular structure of pantoprazole and its derivatives, including the sulfone N-oxide, is crucial for understanding their pharmacological efficacy and stability. González et al. (2020) provide insights into the crystal structure of pantoprazole sodium sesquihydrate, which forms the basis for analyzing the structural aspects of its derivatives (González et al., 2020).

Chemical Reactions and Properties

Pantoprazole undergoes various chemical reactions that lead to the formation of sulfone N-oxide among other impurities. The role of transition metals in sulfoxidation reactions, as discussed by Pu et al. (2020), is pertinent to understanding the chemical pathways leading to the formation of sulfone N-oxide derivatives of pantoprazole (Pu et al., 2020).

科学的研究の応用

Pharmaceutical Impurity Analysis : Pantoprazole sodium impurities, including Pantoprazole Sulfone N-Oxide, can be identified and characterized using spectral data, which is crucial in drug development and manufacturing processes (Reddy et al., 2007).

Corrosion Inhibition : Pantoprazole sodium, from which Pantoprazole Sulfone N-Oxide is derived, is effective in inhibiting zinc corrosion in acidic solutions. This application is significant in the field of materials science (Saadawy, 2018).

Gastrointestinal Treatment : Pantoprazole's interaction with cytochrome P450 and coadministered drugs suggests its safety and effectiveness in treating acid-related gastrointestinal diseases. This indicates the potential therapeutic role of its metabolites, including Pantoprazole Sulfone N-Oxide (Huber et al., 1996).

Gastric Enzyme Inhibition : Pantoprazole inhibits gastric H+/K(+)-ATPase activity, which is crucial in acid secretion in the stomach. This enzyme inhibition is a key aspect of its therapeutic application in acid-related disorders (Shin et al., 1993).

Veterinary Medicine : In neonatal calves, Pantoprazole, and consequently Pantoprazole Sulfone, has a shorter plasma clearance and longer elimination half-life. Its metabolites, including Pantoprazole Sulfone N-Oxide, are detected in edible tissues, highlighting its significance in veterinary pharmacology (Olivarez et al., 2020).

Metabolism Studies in Animals : Pantoprazole metabolism in rats involves conjugation with glutathione, leading to the formation of various metabolites, including Pantoprazole Sulfone N-Oxide. Understanding this metabolism is crucial for its application in pharmacokinetics (Zhong, Xie, & Chen, 2005).

Safety And Hazards

Exposure to Pantoprazole Sulfone N-Oxide may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

将来の方向性

Pantoprazole, from which Pantoprazole Sulfone N-Oxide is derived, is used in the treatment of peptic ulcer of the duodenum or stomach in the acute phase, including those associated with the use of non-steroidal anti-inflammatory drugs . Future research may focus on improving the stability of Pantoprazole and minimizing the formation of impurities like Pantoprazole Sulfone N-Oxide .

特性

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTHABONYHEKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635346 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantoprazole Sulfone N-Oxide | |

CAS RN |

953787-55-8 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

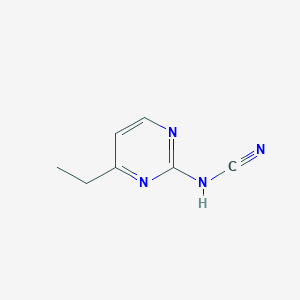

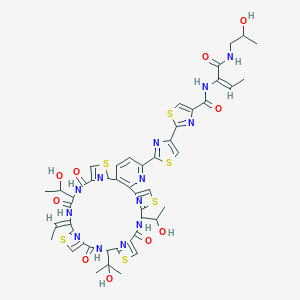

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)